molecular formula C9H8ClNO2S B3037230 3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one CAS No. 477713-05-6

3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No. B3037230
CAS RN: 477713-05-6
M. Wt: 229.68 g/mol
InChI Key: PNWCTZFTKPBONP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one, also known as chlorfenapyr, is a synthetic compound belonging to the class of thiazolidinone derivatives. It is a white to off-white crystalline solid with a molecular weight of 273.7 g/mol and a melting point of 125-127⁰C. Chlorfenapyr is used as an insecticide and acaricide in agricultural and public health applications. It is a broad-spectrum insecticide with activity against a wide range of insects and mites, including Lepidoptera, Coleoptera, and Hemiptera.

Scientific Research Applications

Nonlinear Optics

A compound with a similar structure, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, has been studied for its potential applications in nonlinear optics . The compound showed significant electro-optic properties, including second and third harmonic generation at various wavelengths . It’s possible that “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one” could have similar applications due to its structural similarities.

Drug Discovery

Compounds with similar structures, such as 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, have been used in scientific research for a wide range of applications, including drug discovery. The presence of functional groups like Chlorophenyl and Nitrobenzyl in these compounds can influence lipophilicity, which is a key factor in drug design.

Material Synthesis

The same compound mentioned above, 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, has also been used in material synthesis. The unique properties of these compounds can be leveraged to create new materials with specific characteristics.

Biological Studies

Again, similar compounds have been used in biological studies. The unique properties and reactivity of these compounds can make them useful tools in studying biological systems.

Anti-inflammatory Activities

Indole derivatives, which share some structural similarities with “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one”, have been studied for their anti-inflammatory activities . It’s possible that “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one” could have similar applications.

Optoelectronic Device Fabrication

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one has been suggested for use in optoelectronic device fabrications due to its superior properties . “3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one” might also be suitable for similar applications.

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it is suggested that it may interact with its targets, leading to changes in cellular processes . For instance, indole derivatives have been shown to inhibit the synthesis and release of certain neurotransmitters, which can lead to various physiological effects .

Biochemical Pathways

It is known that similar compounds, such as selenium-containing compounds, have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier .

Result of Action

Based on the effects of similar compounds, it is suggested that it may have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds . For instance, bioremediation technologies have been developed to remove similar compounds from soils .

properties

IUPAC Name

3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-7-1-3-8(4-2-7)11-6-14(13)5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWCTZFTKPBONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-oxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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